molecular formula C13H9N3O5 B14431626 2-nitro-N-(4-nitrophenyl)benzamide CAS No. 78411-60-6

2-nitro-N-(4-nitrophenyl)benzamide

Cat. No.: B14431626
CAS No.: 78411-60-6
M. Wt: 287.23 g/mol
InChI Key: HJQUZRLDWPFKFL-UHFFFAOYSA-N
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Description

2-nitro-N-(4-nitrophenyl)benzamide is a compound that belongs to the class of benzanilides. It is characterized by the presence of nitro groups attached to both the benzamide and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-nitro-N-(4-nitrophenyl)benzamide can be synthesized through a reaction involving 4-nitrobenzoyl chloride and 4-nitroaniline. The process typically involves the following steps :

    Preparation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride in the presence of a catalyst.

    Formation of this compound: The 4-nitrobenzoyl chloride is then reacted with 4-nitroaniline in dry tetrahydrofuran (THF) under a nitrogen atmosphere at reflux for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzamide
  • 4-nitrobenzamide
  • 2,3-dimethoxy-N-(4-nitrophenyl)benzamide

Comparison

2-nitro-N-(4-nitrophenyl)benzamide is unique due to the presence of nitro groups on both the benzamide and phenyl rings, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds and materials .

Properties

CAS No.

78411-60-6

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

2-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(11-3-1-2-4-12(11)16(20)21)14-9-5-7-10(8-6-9)15(18)19/h1-8H,(H,14,17)

InChI Key

HJQUZRLDWPFKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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